Triptolide-d3

Description

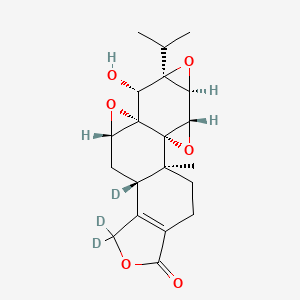

Structure

3D Structure

Properties

Molecular Formula |

C20H24O6 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-13,15,15-trideuterio-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |

InChI |

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1/i7D2,11D |

InChI Key |

DFBIRQPKNDILPW-HWPNWEPHSA-N |

Isomeric SMILES |

[2H][C@@]12C[C@H]3[C@@]4(O3)[C@@H]([C@@]5([C@@H](O5)[C@H]6[C@]4([C@]1(CCC7=C2C(OC7=O)([2H])[2H])C)O6)C(C)C)O |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Isotopic Purity of Triptolide-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Triptolide-d3, a deuterated analog of the potent natural product triptolide. Triptolide, a diterpenoid triepoxide isolated from the "Thunder God Vine" (Tripterygium wilfordii), has garnered significant interest for its anti-inflammatory, immunosuppressive, and anticancer properties.[1] The introduction of deuterium atoms into the triptolide molecule creates a stable isotope-labeled internal standard essential for quantitative bioanalytical studies, such as pharmacokinetics and metabolism, using mass spectrometry.[2]

Synthesis of this compound via Hydrogen-Deuterium Exchange

The synthesis of this compound is most commonly achieved through a hydrogen-deuterium exchange reaction on the parent triptolide molecule. This method leverages a catalyst to facilitate the substitution of hydrogen atoms with deuterium from a deuterium source. Palladium on carbon (Pd/C) has been identified as a highly effective catalyst for this transformation, capable of achieving high levels of deuterium enrichment.[1]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound using palladium-catalyzed hydrogen-deuterium exchange.

Materials:

-

Triptolide

-

10% Palladium on carbon (Pd/C)

-

Deuterium gas (D₂) or Deuterated solvent (e.g., Deuterium oxide - D₂O, Methanol-d4)

-

Anhydrous solvent (e.g., Ethyl acetate, Tetrahydrofuran)

-

Inert gas (e.g., Argon or Nitrogen)

-

Filtration agent (e.g., Celite®)

-

Solvents for purification (e.g., Hexane, Ethyl acetate)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve triptolide in a suitable anhydrous solvent under an inert atmosphere.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically around 10-20% by weight relative to the triptolide.

-

Deuterium Introduction: Introduce the deuterium source. This can be achieved by purging the reaction vessel with deuterium gas and maintaining a positive pressure or by using a deuterated solvent.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) for a specified duration (e.g., 12-48 hours). The reaction progress can be monitored by taking aliquots and analyzing them by LC-MS to check for the desired mass shift.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure deuterated compound.

Data Presentation: Synthesis Parameters

| Parameter | Description |

| Starting Material | Triptolide |

| Catalyst | 10% Palladium on Carbon |

| Deuterium Source | Deuterium Gas (D₂) or Deuterated Solvent |

| Solvent | Ethyl Acetate or Tetrahydrofuran |

| Temperature | Room Temperature - 50°C |

| Reaction Time | 12 - 48 hours |

| Purification | Silica Gel Column Chromatography |

| Expected Yield | 70-90% |

| Deuterium Incorporation | >95% |

Visualization: Synthesis Workflow

Isotopic Purity Analysis by LC-MS/MS

The isotopic purity of the synthesized this compound is a critical parameter and is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the separation of the deuterated compound from any residual non-deuterated triptolide and other impurities, and the mass spectrometer provides precise mass information to quantify the extent of deuterium incorporation.

Experimental Protocol

This protocol outlines a general method for the analysis of this compound isotopic purity.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Materials:

-

This compound sample

-

Triptolide reference standard

-

LC-MS grade solvents (e.g., Acetonitrile, Water)

-

LC-MS grade additives (e.g., Formic acid or Ammonium acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare a calibration curve using the triptolide reference standard.

-

LC Separation: Inject the sample onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) or ammonium acetate (10 mM) to improve ionization.

-

MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization mode. Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both triptolide and this compound. For triptolide, a common transition is m/z 361.3 → 128.2.[3] For this compound, the precursor ion will be shifted by +3 Da (m/z 364.3).

-

Data Analysis: Integrate the peak areas for the MRM transitions of both triptolide and this compound. Calculate the isotopic purity by determining the relative percentage of the deuterated species compared to the total amount of triptolide and its isotopologues.

Data Presentation: LC-MS/MS Parameters

| Parameter | Description |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Triptolide Transition | m/z 361.3 → 128.2 |

| This compound Transition | m/z 364.3 → [Product Ion] |

Visualization: Isotopic Purity Analysis Workflow

Triptolide's Mechanism of Action: Signaling Pathways

Triptolide exerts its potent biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for the development of triptolide and its analogs as therapeutic agents.

NF-κB Signaling Pathway

One of the primary mechanisms of triptolide's anti-inflammatory and anticancer activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] Triptolide can block the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory and pro-survival genes.[6]

MAPK Signaling Pathway

Triptolide has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.[5] Triptolide can inhibit the phosphorylation of key MAPK components like p38, JNK, and ERK.[5]

References

- 1. rsc.org [rsc.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. mdpi.com [mdpi.com]

- 4. Identification of in vivo and in vitro metabolites of triptolide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A sensitive LC-MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Triptolide-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of triptolide-d3 when utilized as an internal standard in the quantitative bioanalysis of triptolide. The application of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology, ensuring the accuracy and precision required in drug development and clinical research.

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental mechanism behind the efficacy of this compound as an internal standard lies in the principle of isotope dilution mass spectrometry.[1] An ideal internal standard is a compound that is chemically identical to the analyte of interest but has a different mass.[1] this compound, a deuterated analog of triptolide, fits this description perfectly. By introducing a known quantity of this compound into a biological sample containing an unknown quantity of triptolide, the ratio of the two compounds can be precisely measured by mass spectrometry.

Because triptolide and this compound are chemically and physically almost identical, they exhibit nearly the same behavior during every step of the analytical process, including extraction, chromatographic separation, and ionization in the mass spectrometer's source.[2] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent.[2] Consequently, the ratio of their signals remains constant, allowing for accurate quantification of the analyte even in the presence of matrix effects or other sources of variability.[3]

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it compensates for variability in:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution.[2]

-

Chromatographic Injection: Variations in injection volume.[2]

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix.[3]

-

Instrumental Drift: Fluctuations in the mass spectrometer's performance over time.[2]

Chemical Structures of Triptolide and this compound

The structural similarity between triptolide and its deuterated analog is paramount to its function as an internal standard. The only difference is the substitution of three hydrogen atoms with deuterium atoms, resulting in a mass shift that allows for their differentiation by the mass spectrometer.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a detailed, representative protocol for the quantification of triptolide in a biological matrix (e.g., rat plasma) using this compound as an internal standard. This protocol is based on established and validated methods for triptolide analysis.[4]

Materials and Reagents

-

Triptolide reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Rat plasma (blank)

Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare stock solutions of triptolide and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of triptolide by serial dilution of the stock solution with acetonitrile.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

-

Calibration Standards: Spike blank rat plasma with the triptolide working standard solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the typical liquid chromatography and mass spectrometry conditions for the analysis of triptolide.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution (e.g., 60% B) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Triptolide) | m/z 361.1 -> 105.1 (example) |

| MRM Transition (this compound) | m/z 364.1 -> 105.1 (example) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation: Expected Performance Characteristics

The following tables present representative quantitative data from a validated LC-MS/MS method for triptolide.[5] While this specific data was generated using a different internal standard, it is illustrative of the expected performance when using the superior this compound.

Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Triptolide | 0.030 - 100 | > 0.99 | 0.030 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

| Low | 0.060 | < 6.5 | -11.7 to -4.4 | < 6.5 | -11.7 to -4.4 |

| Medium | 1.0 | < 6.5 | -11.7 to -4.4 | < 6.5 | -11.7 to -4.4 |

| High | 80 | < 6.5 | -11.7 to -4.4 | < 6.5 | -11.7 to -4.4 |

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 0.060 | Consistent | Minimal |

| Medium | 1.0 | Consistent | Minimal |

| High | 80 | Consistent | Minimal |

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the key processes and concepts involved in the use of this compound as an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of triptolide in complex biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, ensures that variability inherent in the analytical process is effectively compensated for, leading to highly accurate and precise results. This technical guide has outlined the core principles, provided a representative experimental protocol, and presented expected performance characteristics to aid researchers, scientists, and drug development professionals in the implementation of this essential bioanalytical technique.

References

Triptolide-d3: A Technical Guide to Commercial Sources, Availability, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptolide, a potent diterpenoid triepoxide isolated from the "Thunder God Vine" (Tripterygium wilfordii), has garnered significant interest in the scientific community for its profound anti-inflammatory, immunosuppressive, and anti-cancer properties. Its deuterated analog, Triptolide-d3, serves as an invaluable tool in preclinical and clinical research, primarily as an internal standard for accurate quantification in complex biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of the commercial sources and availability of this compound, alongside detailed experimental protocols for its application in bioanalytical methods and cell-based assays. Furthermore, it elucidates the key signaling pathways modulated by Triptolide, offering a deeper understanding of its mechanism of action.

Commercial Sources and Availability of this compound

This compound is available from several specialized chemical suppliers that cater to the research and development sector. The quality and specifications of the product can vary between suppliers. Below is a comparative summary of the key quantitative data from prominent vendors.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Formulation |

| Cayman Chemical | 34895 | C₂₀H₂₁D₃O₆ | 363.4 | ≥99% deuterated forms (d₁-d₃)[1] | Solid |

| MedChemExpress | HY-32735S | C₂₀H₂₁D₃O₆ | 363.42 | 91.98% | Solid |

| Smolecule | S1810708 | C₂₀H₂₁D₃O₆ | 363.42 | Information not readily available | Solid |

| LGC Standards | TRC-T815602 | C₂₀H₂₁D₃O₆ | 363.42 | >90% | Neat |

| Pharmaffiliates | PA STI 085630 | C₂₀H₂₁D₃O₆ | 363.42 | "major, Contains d0" | Off-White Solid |

Experimental Protocols

Quantitative Analysis of Triptolide in Biological Matrices using this compound as an Internal Standard by LC-MS/MS

This protocol provides a robust method for the accurate quantification of Triptolide in plasma samples, a critical aspect of pharmacokinetic and drug metabolism studies.

2.1.1. Materials and Reagents

-

Triptolide (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (or other relevant biological matrix)

-

Shiseido MG-C18 column (3.0 × 100 mm, 3.0 µm) or equivalent[2]

2.1.2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Triptolide Stock Solution (2 mg/mL): Accurately weigh and dissolve Triptolide in acetonitrile.[2]

-

This compound Internal Standard (IS) Stock Solution (1 µg/mL): Accurately weigh and dissolve this compound in acetonitrile.[1][2]

-

Calibration Standards: Prepare a series of calibration standards by spiking blank rat plasma with the Triptolide stock solution to achieve final concentrations ranging from 5 to 1000 ng/mL.[2]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 10, 50, and 500 ng/mL) in the same manner as the calibration standards.[2]

2.1.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound IS stock solution (1 µg/mL).[1]

-

Add 90 µL of acetonitrile to precipitate proteins.[1]

-

Vortex the mixture for 3 minutes.[1]

-

Centrifuge at 5000 rpm for 15 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube or 96-well plate.[1]

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[1]

2.1.4. LC-MS/MS Conditions

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

2.1.5. Data Analysis

Quantify Triptolide in the unknown samples by constructing a calibration curve based on the peak area ratio of Triptolide to this compound versus the concentration of the calibration standards.

LC-MS/MS workflow for Triptolide quantification.

In Vitro Assessment of Triptolide's Effect on NF-κB Signaling using a Luciferase Reporter Assay

This protocol outlines a cell-based assay to determine the inhibitory effect of Triptolide on the NF-κB signaling pathway, a key mechanism of its anti-inflammatory and anti-cancer activity.

2.2.1. Materials and Reagents

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., PEI)

-

Triptolide

-

TNF-α (or other NF-κB activator)

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

2.2.2. Cell Culture and Transfection

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the transfected cells for 24 hours.

2.2.3. Triptolide Treatment and NF-κB Activation

-

Prepare serial dilutions of Triptolide in cell culture medium.

-

Pre-treat the transfected cells with various concentrations of Triptolide for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include appropriate controls (untreated, vehicle-treated, and TNF-α only).

-

Incubate the cells for an additional 6-8 hours.

2.2.4. Luciferase Assay

-

Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Transfer the cell lysates to a white 96-well luminometer plate.

-

Add the luciferase assay reagent to each well.

-

Measure the firefly luciferase activity (NF-κB reporter) using a luminometer.

-

Add the Stop & Glo® reagent (or equivalent) and measure the Renilla luciferase activity (internal control).

2.2.5. Data Analysis

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity in the TNF-α stimulated cells compared to the unstimulated control.

-

Determine the inhibitory effect of Triptolide by comparing the normalized luciferase activity in the Triptolide-treated, TNF-α stimulated cells to the TNF-α only stimulated cells.

Workflow for NF-κB luciferase reporter assay.

Signaling Pathways Modulated by Triptolide

Triptolide exerts its pleiotropic effects by modulating several critical signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for designing experiments and interpreting results.

References

Triptolide-d3: A Technical Guide to its Certificate of Analysis and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and quality control procedures for Triptolide-d3, a deuterated internal standard crucial for the accurate quantification of the potent diterpenoid triepoxide, triptolide. This document outlines the typical quality specifications, detailed experimental protocols for identity, purity, and content analysis, and explores the key signaling pathways influenced by triptolide.

Representative Certificate of Analysis

A Certificate of Analysis (CoA) for this compound provides critical data on its quality and purity. While specific values may vary between batches and suppliers, a typical CoA will include the information presented in the tables below.

Identification and Chemical Properties

| Parameter | Specification |

| Product Name | This compound |

| Chemical Name | (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-3b,4,4a,6,6a,7a,7b,8b,9,10-Decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one-d3 |

| Molecular Formula | C₂₀H₂₁D₃O₆ |

| Molecular Weight | 363.42 g/mol |

| CAS Number | Not widely available for deuterated analog |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile |

Quality Control Specifications

| Test | Method | Specification |

| Identity | ¹H NMR, ²H NMR, LC-MS | Conforms to structure |

| Purity (HPLC) | HPLC-UV | ≥ 98.0% |

| Isotopic Purity (LC-MS) | LC-MS | ≥ 98% Deuterated |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

| Residual Solvents | GC-MS | Meets USP <467> limits |

Experimental Protocols for Quality Control

Detailed and robust analytical methods are essential for confirming the quality of this compound. The following sections provide comprehensive protocols for the key quality control tests.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy Protocol

-

Objective: To confirm the chemical structure of this compound by proton NMR and to assess the degree of deuteration at specific positions.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve approximately 2-5 mg of this compound in 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64 (adjust for signal-to-noise).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Analysis: The resulting ¹H NMR spectrum should be consistent with the structure of triptolide, with the notable absence or significant reduction of signals corresponding to the deuterated positions.

2.1.2. ²H NMR Spectroscopy Protocol

-

Objective: To directly observe the deuterium signals and confirm the location of isotopic labeling.

-

Instrumentation: NMR Spectrometer equipped with a deuterium probe.

-

Sample Preparation: Prepare a concentrated solution (5-10 mg in 0.75 mL) in a non-deuterated solvent (e.g., CHCl₃).

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse.

-

Number of Scans: Sufficient to achieve adequate signal-to-noise (may require a larger number of scans than ¹H NMR).

-

Spectral Width: Appropriate for deuterium chemical shifts.

-

-

Data Analysis: The spectrum should display signals at chemical shifts corresponding to the positions of deuterium incorporation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated triptolide and other impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 218 nm.

-

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.

-

Data Analysis: Purity is calculated based on the area percentage of the main this compound peak relative to the total area of all observed peaks.

Isotopic Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To determine the isotopic enrichment of this compound.

-

Instrumentation: LC-MS system (e.g., with a time-of-flight or quadrupole mass analyzer).

-

LC Conditions: Use the same or similar HPLC conditions as described in section 2.2.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 300-400.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis: Extract the ion chromatograms for the molecular ions of this compound ([M+H]⁺ at m/z 364.4) and unlabeled triptolide ([M+H]⁺ at m/z 361.4). The isotopic purity is calculated from the ratio of the peak area of the deuterated species to the sum of the peak areas of all isotopic variants.

Water Content Determination by Karl Fischer Titration

-

Objective: To quantify the amount of water present in the this compound material.

-

Instrumentation: Volumetric or coulometric Karl Fischer titrator.

-

Method:

-

Standardize the Karl Fischer reagent with a known water standard.

-

Accurately weigh a suitable amount of this compound and add it to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

-

Titrate with the standardized Karl Fischer reagent to the endpoint.

-

-

Calculation: The water content is calculated based on the volume of titrant consumed and the weight of the sample.

Triptolide Signaling Pathways and Mechanism of Action

Triptolide exerts its potent biological effects, including anti-inflammatory, immunosuppressive, and anti-cancer activities, by modulating several key signaling pathways. A primary and well-established mechanism of action involves the covalent inhibition of the XPB (Xeroderma Pigmentosum group B) protein, a subunit of the general transcription factor TFIIH.

Inhibition of Transcription via XPB

Triptolide directly binds to and inhibits the ATPase activity of XPB.[1][2] This inhibition stalls the helicase activity of TFIIH, which is essential for the initiation of transcription by RNA Polymerase II.[1][2] The global shutdown of transcription leads to the depletion of short-lived proteins, including those critical for cell survival and proliferation, ultimately inducing apoptosis in rapidly dividing cells.[3]

Modulation of NF-κB Signaling

Triptolide is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and cell survival.[4][5] By inhibiting transcription, triptolide can prevent the expression of NF-κB target genes, including various pro-inflammatory cytokines and anti-apoptotic proteins.[4][6]

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a new batch of this compound.

This comprehensive guide provides researchers and drug development professionals with the necessary technical information to understand and verify the quality of this compound. Adherence to these rigorous quality control standards is paramount for ensuring the accuracy and reproducibility of research and development activities involving triptolide.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Deuterium Labeling Position in Triptolide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triptolide-d3, a deuterated analog of the potent natural product Triptolide. The incorporation of deuterium is a critical tool for researchers, enabling enhanced tracking in metabolic studies and serving as a robust internal standard for mass spectrometry-based quantification.[1][2] This document details the precise location of the deuterium labels, summarizes key quantitative data, provides detailed experimental protocols for its synthesis and analysis, and illustrates its interaction with key biological signaling pathways.

Deuterium Labeling Position in this compound

This compound is strategically labeled with three deuterium atoms. Analysis of the canonical SMILES representation from chemical suppliers confirms the positions of these labels on the lactone ring of the molecule.

The SMILES string for this compound is: O[C@H]1[C@]2(O3)[C@@H]3C[C@@]4([2H])C5=C(C(OC5([2H])[2H])=O)CC[C@]4(C)[C@]2(O6)[C@@H]6[C@H]7C1(O7)C(C)C[3]

Visualizing this structure reveals that the deuterium atoms are located at the C-15 and C-17 positions. Specifically, one deuterium atom replaces a hydrogen on the C-15 carbon, and two deuterium atoms replace the two hydrogens on the C-17 carbon of the furanone ring.

Data Presentation

Quantitative data for this compound is crucial for its application as an internal standard and in metabolic studies. The following tables summarize its key properties and analytical parameters.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₁D₃O₆ | [3] |

| Molecular Weight | 363.42 g/mol | [3] |

| Unlabeled CAS Number | 38748-32-2 | [3] |

| Appearance | Solid | [4] |

| Isotopic Purity (Major) | ≥99% deuterated forms (d₁-d₃) | [4] |

Table 2: Analytical Data for Triptolide and this compound

| Parameter | Triptolide (Unlabeled) | This compound (Internal Standard) | Reference(s) |

| LC-MS/MS Ion Transition (m/z) | |||

| Precursor Ion (Positive Mode) | 361.3 | 363.5 | [5] |

| Product Ion (Positive Mode) | 128.2 | 121.0 | [5] |

| ¹H-NMR (CDCl₃, δ ppm) | |||

| H-17 (CH₂) | ~4.8 (d), ~4.9 (d) | Signal absent or greatly reduced | |

| H-15 (CH) | ~2.2 (m) | Signal absent or greatly reduced |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through catalytic hydrogen-deuterium exchange from the parent compound, Triptolide.[1] This method allows for the specific incorporation of deuterium at desired positions.

Protocol:

-

Reaction Setup: In a reaction vessel, dissolve Triptolide in a suitable organic solvent such as ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Deuterium Source: Add an excess of deuterium oxide (D₂O) to the mixture.

-

Reaction: Stir the mixture vigorously under an inert atmosphere at an elevated temperature (e.g., 80-100 °C) for 24-48 hours to facilitate the exchange.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the Pd/C catalyst. Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification: Purify the crude product using silica gel column chromatography to obtain this compound with high chemical and isotopic purity.

Analytical Characterization

Confirmation of deuterium incorporation and quantification is primarily achieved through Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS/MS is the method of choice for quantification in biological matrices.

LC-MS/MS Protocol for Quantification in Plasma:

-

Sample Preparation:

-

To 50 µL of plasma, add 10 µL of this compound internal standard solution.

-

Add 90 µL of acetonitrile to precipitate proteins.

-

Vortex for 3 minutes, then centrifuge at 5000 rpm for 15 minutes.

-

Transfer the supernatant for injection.[5]

-

-

Liquid Chromatography:

-

Mass Spectrometry:

¹H-NMR Protocol for Structural Confirmation:

-

Dissolve an accurately weighed sample of this compound in deuterated chloroform (CDCl₃).

-

Acquire the ¹H-NMR spectrum on a 400 MHz or higher instrument.

-

Analyze the spectrum to confirm the absence or significant reduction of proton signals corresponding to the C-15 and C-17 positions when compared to the spectrum of unlabeled Triptolide.

Relevant Biological Signaling Pathways

Triptolide exerts its potent anti-inflammatory, immunosuppressive, and anti-cancer effects by modulating various cellular signaling pathways. Its deuterated form, this compound, is expected to retain these biological activities.

Inhibition of NF-κB Signaling Pathway

A primary mechanism of Triptolide's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates inflammation, immunity, and cell survival. Triptolide prevents the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Downregulation of PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active. Triptolide has been shown to inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K. This inhibition leads to decreased cell proliferation and the induction of apoptosis in cancer cells.

References

Triptolide vs. Triptolide-d3: A Mass Spectrometry Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mass spectrometry differences between triptolide and its deuterated analog, triptolide-d3. It provides a comprehensive overview for researchers, scientists, and drug development professionals working with these compounds. The guide covers the principles of using a deuterated internal standard, a comparison of their mass spectrometric properties, and detailed experimental protocols for their analysis.

Introduction to Triptolide and the Role of a Deuterated Internal Standard

Triptolide is a potent diterpenoid epoxide isolated from the thunder god vine, Tripterygium wilfordii. It has garnered significant interest in the scientific community for its wide range of biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties. However, its therapeutic potential is limited by a narrow therapeutic window and significant toxicity. Accurate and precise quantification of triptolide in biological matrices is therefore crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound, in which three hydrogen atoms have been replaced with deuterium, is an ideal SIL-IS for triptolide.

The fundamental principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest. This compound and triptolide exhibit nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies. However, they are readily distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This allows for the correction of variability that can occur during sample preparation and analysis, such as matrix effects (ion suppression or enhancement), thereby ensuring reliable quantification.

Core Mass Spectrometry Differences: Triptolide vs. This compound

The primary difference between triptolide and this compound in mass spectrometry is their mass. The incorporation of three deuterium atoms in this compound results in a mass increase of approximately 3 Daltons compared to triptolide. This mass shift is the basis for their differentiation in the mass spectrometer.

Mass-to-Charge Ratio (m/z)

The following table summarizes the expected monoisotopic masses and the commonly observed precursor ions in positive mode electrospray ionization (ESI+).

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) |

| Triptolide | C₂₀H₂₄O₆ | 360.1573 | 361.1646 |

| This compound | C₂₀H₂₁D₃O₆ | 363.1761 | 364.1834 |

Fragmentation Patterns

In tandem mass spectrometry (MS/MS), the precursor ions are fragmented to produce characteristic product ions. The fragmentation patterns of triptolide and this compound are expected to be very similar, with the major product ions of this compound showing a corresponding mass shift of +3 Da if the deuterium labels are retained on the fragment, or no mass shift if the deuterated part of the molecule is lost.

The table below outlines the major precursor and product ions for both compounds, which are crucial for developing a selective and sensitive multiple reaction monitoring (MRM) method.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Triptolide | 361.2 | 128.2[1] | 145.1 |

| This compound | 364.2 | 131.2 | 148.1 |

Note: The specific product ions for this compound are inferred based on the fragmentation of triptolide and the assumption that the deuterium labels are on a stable part of the molecule that is retained in the major fragments.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of triptolide in a biological matrix (e.g., plasma) using this compound as an internal standard.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of triptolide from plasma samples.

-

Thaw plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix samples.

-

Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and centrifuge again.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table in Section 2.2 |

| Collision Energy | Optimized for each transition (typically 15-30 eV) |

Visualizations

Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of triptolide in a biological matrix using this compound as an internal standard.

Caption: Bioanalytical workflow for triptolide quantification.

Triptolide Fragmentation Pathway

This diagram illustrates the proposed fragmentation of the triptolide precursor ion [M+H]⁺ to its major product ions.

Caption: Proposed fragmentation of triptolide in MS/MS.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of triptolide in complex biological matrices. Its near-identical physicochemical properties to triptolide, combined with its distinct mass, allow for effective correction of analytical variability. This technical guide provides the foundational knowledge, comparative data, and detailed protocols necessary for researchers to develop and validate robust LC-MS/MS methods for triptolide analysis. The provided workflows and fragmentation diagrams serve as valuable visual aids for understanding the key processes involved. By employing these methodologies, scientists can generate high-quality data to advance the understanding of triptolide's pharmacology and toxicology.

References

In-Depth Technical Guide on the Physical and Chemical Stability of Triptolide-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research on the physical and chemical stability of Triptolide-d3 is publicly available. This compound is a stable, isotopically labeled version of Triptolide, primarily used as an internal standard in analytical studies.[1] Due to the structural similarity, the stability profile of this compound is expected to be comparable to that of Triptolide. This guide provides a comprehensive overview of the known stability of Triptolide, which can be extrapolated to its deuterated analog, alongside general handling and storage recommendations for this compound.

Overview of this compound

This compound is a deuterated form of Triptolide, a potent diterpenoid triepoxide isolated from the thunder god vine, Tripterygium wilfordii. Its isotopic labeling allows for its use as an internal standard in mass spectrometry-based quantification of Triptolide.[2]

Storage and Handling: For long-term storage, this compound should be stored as a solid at -20°C, where it is reported to be stable for at least four years.[2] Stock solutions, typically prepared in DMSO, should also be stored at -20°C and used within a month to maintain potency.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Physical and Chemical Stability of Triptolide

Comprehensive stability studies have been conducted on the non-deuterated form, Triptolide. These findings provide critical insights into the conditions under which this compound is likely to be stable or degrade.

pH-Dependent Stability

Triptolide's stability is significantly influenced by pH. It is most stable in slightly acidic to neutral conditions and degrades rapidly in basic environments.[4]

| pH | Stability Profile |

| 4-6 | Most stable region. At pH 6, the degradation rate is slowest.[4] |

| 6.9 | In a 5% ethanol solution at 25°C, the degradation rate constant (k) is 1.4125 x 10⁻⁴ h⁻¹.[4] |

| 10 | Fastest degradation rate observed.[4] |

Solvent-Dependent Stability

The choice of solvent also plays a crucial role in the stability of Triptolide. It is generally more stable in less polar organic solvents.

| Solvent | Stability Profile |

| Chloroform | Very stable.[4] |

| Ethanol | More stable than in methanol or DMSO.[4] |

| Methanol | Less stable than in ethanol.[4] |

| Dimethylsulfoxide (DMSO) | Less stable than in ethanol and methanol.[4] |

| Ethyl Acetate | Despite being less polar, it permits more rapid degradation compared to other tested organic polar solvents.[4] |

| Solvent:pH 6 Buffer (9:1) | Greater stability was observed in mixtures of organic solvents with a pH 6 buffer compared to the 100% organic solvent alone.[4] |

Temperature-Dependent Stability

Accelerated stability studies have demonstrated that the degradation of Triptolide follows first-order kinetics.[4] The rate of degradation increases with temperature.

| Temperature | Half-life (t½) | Time to 10% Degradation (t₁₀) |

| 4°C | Significantly enhanced stability, with the degradation reaction being very slow at pH 6.[4] | Not specified |

| 25°C | 204 days | 31 days |

| 60-90°C | Used for accelerated stability studies to determine the degradation rate constant.[4] | Not specified |

Photostability

Triptolide is sensitive to light. Stability studies are typically conducted in a light-protected environment to prevent photodegradation.[4]

Degradation Pathways and Products

The primary degradation pathway of Triptolide involves the decomposition of the C12 and C13 epoxy group, which is an irreversible reaction.[4] A reversible reaction can also occur at the C14 hydroxyl group.[4] Two major degradation products have been identified as:

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of Triptolide, which are applicable for this compound.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5]

Objective: To identify potential degradation products and pathways of Triptolide under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Triptolide (or this compound) in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 105°C) for a specified period.

-

Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

-

-

Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating Triptolide from its degradation products.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 218 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Validation Parameters (according to ICH guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Mechanism of Action and Relevant Signaling Pathways

Triptolide exerts its biological effects, including anti-inflammatory, immunosuppressive, and anti-cancer activities, by targeting various signaling pathways. A primary mechanism involves the covalent inhibition of the XPB subunit of the general transcription factor TFIIH, which leads to a global transcription inhibition.[3]

References

Methodological & Application

Protocol for the Quantification of Triptolide using Triptolide-d3 as an Internal Standard in Biological Matrices

Introduction

Triptolide, a diterpenoid triepoxide derived from the thunder god vine (Tripterygium wilfordii), has garnered significant interest in the scientific community for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. Its therapeutic potential is, however, limited by a narrow therapeutic window and significant toxicity. Accurate quantification of triptolide in biological matrices is therefore crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed protocol for the quantitative analysis of triptolide in plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Triptolide-d3 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1]

Principle

This method employs protein precipitation for the extraction of triptolide and this compound from plasma samples. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of triptolide to this compound against a calibration curve prepared in the same biological matrix.

Materials and Reagents

-

Analytes and Internal Standard:

-

Triptolide (purity ≥98%)

-

This compound (isotopic purity ≥99%, chemical purity ≥98%)

-

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of triptolide and this compound into separate 1.5 mL microcentrifuge tubes.

-

Dissolve each compound in 1.0 mL of acetonitrile to obtain a final concentration of 1 mg/mL.

-

Vortex thoroughly to ensure complete dissolution.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions of Triptolide:

-

Prepare a series of working standard solutions by serially diluting the triptolide primary stock solution with acetonitrile:water (1:1, v/v) to achieve concentrations ranging from 50 ng/mL to 10,000 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards:

-

Prepare calibration standards by spiking 95 µL of control human plasma with 5 µL of the appropriate triptolide working standard solution to yield final concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.5 ng/mL

-

Low QC (LQC): 1.5 ng/mL

-

Medium QC (MQC): 75 ng/mL

-

High QC (HQC): 750 ng/mL

-

-

Prepare QC samples by spiking control human plasma with the corresponding triptolide working standard solutions.

-

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex briefly.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min, 30% B; 0.5-2.5 min, 30-95% B; 2.5-3.5 min, 95% B; 3.5-3.6 min, 95-30% B; 3.6-5.0 min, 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Triptolide | 361.2 | 144.8 | 80 | 35 |

| This compound | 364.2 | 144.8 | 80 | 35 |

Note: These parameters should be optimized for the specific instrument used.

Data Presentation

Method Validation Summary

A summary of the typical validation parameters for this method is presented in Table 2.

Table 2: Bioanalytical Method Validation Summary

| Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |

| Linearity Range | 0.5 - 1000 | r² ≥ 0.99 | 0.998 |

| LLOQ | 0.5 | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | Meets criteria |

| Intra-day Precision (%CV) | 1.5 (LQC) | ≤15% | 4.8 |

| 75 (MQC) | ≤15% | 3.5 | |

| 750 (HQC) | ≤15% | 2.9 | |

| Inter-day Precision (%CV) | 1.5 (LQC) | ≤15% | 6.2 |

| 75 (MQC) | ≤15% | 5.1 | |

| 750 (HQC) | ≤15% | 4.3 | |

| Accuracy (%Bias) | 1.5 (LQC) | ±15% | -3.7 |

| 75 (MQC) | ±15% | 2.1 | |

| 750 (HQC) | ±15% | 1.5 | |

| Recovery (%) | 1.5 (LQC) | Consistent and reproducible | 92.5 |

| 750 (HQC) | Consistent and reproducible | 95.1 | |

| Matrix Effect | LQC & HQC | CV ≤15% | 7.8% |

| Stability (Freeze-Thaw, 3 cycles) | LQC & HQC | %Change within ±15% | -5.4% |

| Stability (Short-term, 24h at RT) | LQC & HQC | %Change within ±15% | -8.1% |

| Stability (Long-term, 30 days at -80°C) | LQC & HQC | %Change within ±15% | -6.9% |

Pharmacokinetic Data

This method can be applied to pharmacokinetic studies. Table 3 provides representative pharmacokinetic parameters of triptolide in rats following a single intravenous or oral administration.[2]

Table 3: Pharmacokinetic Parameters of Triptolide in Rats (Mean ± SD, n=6)

| Parameter | Intravenous (1 mg/kg) | Oral (1 mg/kg) |

| Tmax (min) | - | 10 ± 2.1 |

| Cmax (ng/mL) | 816.19 ± 34.44 | 293.19 ± 24.43 |

| AUC₀₋t (ng·h/mL) | 458.7 ± 35.2 | 293.1 ± 28.9 |

| AUC₀₋∞ (ng·h/mL) | 469.3 ± 38.1 | 300.2 ± 31.5 |

| t₁/₂ (h) | 0.38 ± 0.05 | 0.42 ± 0.06 |

| Absolute Bioavailability (%) | - | 63.9 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of triptolide.

Triptolide's Inhibitory Effect on NF-κB and MAPK Signaling Pathways

Triptolide exerts its anti-inflammatory and anti-cancer effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Triptolide's inhibition of NF-κB and MAPK signaling pathways.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of triptolide in plasma. The protocol is well-suited for high-throughput analysis in support of preclinical and clinical drug development programs for triptolide and its derivatives. The detailed experimental procedures and established performance characteristics ensure reliable data generation for pharmacokinetic and other related studies.

References

Quantification of Triptolide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triptolide, a diterpenoid triepoxide derived from the plant Tripterygium wilfordii Hook F, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] Its therapeutic potential is, however, limited by a narrow therapeutic window and significant toxicity. Accurate quantification of triptolide in biological matrices is therefore crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of triptolide in human plasma using its deuterated analog, triptolide-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Triptolide (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

LC-MS/MS Method

A summary of the LC-MS/MS parameters is provided in Table 1.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Reaction | Multiple Reaction Monitoring (MRM) |

| Triptolide Transition | m/z 361.2 → 105.2 |

| This compound Transition | m/z 364.2 → 105.2 (representative) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument |

| Source Temperature | 500 °C |

Standard and Quality Control Sample Preparation

Stock solutions of triptolide and this compound were prepared in acetonitrile. Working standard solutions were prepared by serial dilution of the stock solution. Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solution to yield final concentrations ranging from 0.05 to 50 ng/mL. Quality control (QC) samples were prepared in the same manner at concentrations of 0.15 ng/mL (Low QC), 2.5 ng/mL (Mid QC), and 40 ng/mL (High QC).

Sample Preparation Protocol

A simple protein precipitation method was employed for plasma sample preparation.

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (this compound) at a concentration of 5 ng/mL.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation

The method was validated according to established bioanalytical method validation guidelines.[3] A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity | |

| Calibration Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Sensitivity | |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Accuracy and Precision | |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 10.2% |

| Intra-day Accuracy (%Bias) | -5.3% to 6.8% |

| Inter-day Accuracy (%Bias) | -7.1% to 4.5% |

| Recovery | |

| Extraction Recovery | > 85% |

| Matrix Effect | |

| Matrix Factor | 0.95 - 1.08 |

| Stability | |

| Freeze-Thaw Stability (3 cycles) | Within ±15% of nominal concentration |

| Short-Term Stability (24h at room temp) | Within ±15% of nominal concentration |

| Long-Term Stability (30 days at -80°C) | Within ±15% of nominal concentration |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of triptolide in human plasma. The use of a deuterated internal standard effectively compensated for any variability during sample preparation and ionization, leading to high accuracy and precision. The simple protein precipitation protocol allows for high-throughput analysis, which is essential in a drug development setting.

Visualizations

Caption: Workflow for the quantification of triptolide in plasma.

Triptolide exerts its biological effects through the modulation of various signaling pathways. A key mechanism of its anti-inflammatory and anti-cancer activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Caption: Inhibition of the NF-κB signaling pathway by triptolide.

Conclusion

This application note describes a validated LC-MS/MS method for the quantification of triptolide in human plasma. The method is sensitive, specific, and reliable, making it suitable for supporting pharmacokinetic and toxicokinetic studies in the development of triptolide-based therapeutics. The use of a deuterated internal standard and a simple sample preparation procedure ensures high-quality data and efficient sample analysis.

References

Application Notes and Protocols for Triptolide-d3 in Pharmacokinetic Studies of Triptolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptolide, a diterpenoid triepoxide isolated from the thunder god vine Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. However, its narrow therapeutic window and potential for toxicity necessitate a thorough understanding of its pharmacokinetic (PK) profile. Stable isotope-labeled internal standards are crucial for accurate and reliable quantification of analytes in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS). Triptolide-d3, a deuterated analog of triptolide, serves as an ideal internal standard for PK studies due to its similar physicochemical properties and co-elution with the parent compound, while being distinguishable by its mass-to-charge ratio. This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of triptolide.

Data Presentation: Pharmacokinetic Parameters of Triptolide

The following tables summarize the pharmacokinetic parameters of triptolide in rats following intravenous (IV) and oral (PO) administration, as determined by LC-MS/MS methods utilizing an internal standard. While specific studies detailing a direct pharmacokinetic comparison between triptolide and this compound are not prevalent in published literature, the use of a deuterated internal standard like this compound is a standard and validated practice. The pharmacokinetic profile of this compound is expected to be nearly identical to that of triptolide, as the deuterium labeling does not significantly alter its biological behavior.

Table 1: Pharmacokinetic Parameters of Triptolide in Rats (Intravenous Administration)

| Parameter | Value (Mean ± SD) | Reference |

| Dose (mg/kg) | 1 | [1] |

| Cmax (ng/mL) | 816.19 ± 34.44 | [1] |

| AUC(0-t) (ng·h/mL) | 289.7 ± 25.4 | [1] |

| AUC(0-∞) (ng·h/mL) | 301.2 ± 28.1 | [1] |

| t1/2 (h) | 0.45 ± 0.08 | [1] |

| CL (L/h/kg) | 3.32 ± 0.31 | [1] |

| Vd (L/kg) | 2.14 ± 0.25 | [1] |

Table 2: Pharmacokinetic Parameters of Triptolide in Rats (Oral Administration)

| Parameter | Value (Mean ± SD) | Reference |

| Dose (mg/kg) | 1 | [1] |

| Cmax (ng/mL) | 293.19 ± 24.43 | [1] |

| Tmax (h) | ~0.17 | [1] |

| AUC(0-t) (ng·h/mL) | 185.1 ± 19.8 | [1] |

| AUC(0-∞) (ng·h/mL) | 192.5 ± 21.3 | [1] |

| t1/2 (h) | 0.42 ± 0.06 | [1] |

| Absolute Bioavailability (%) | 63.9 | [1] |

Experimental Protocols

In-Life Phase: Animal Dosing and Sample Collection

Objective: To administer triptolide to rodents and collect plasma samples at designated time points for pharmacokinetic analysis.

Materials:

-

Triptolide

-

This compound (for internal standard)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Sprague-Dawley rats (or other appropriate rodent model)

-

Dosing gavage needles and syringes

-

Intravenous injection supplies

-

Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

-

Centrifuge

Protocol:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Dosing Solution Preparation: Prepare a homogenous suspension of triptolide in the chosen vehicle at the desired concentration for oral or intravenous administration.

-

Dosing:

-

Oral Administration: Administer the triptolide suspension to the rats via oral gavage at a specified dose.

-

Intravenous Administration: Administer the triptolide solution via a suitable vein (e.g., tail vein) at a specified dose.

-

-

Blood Sampling: Collect blood samples (~200 µL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Triptolide

Objective: To accurately quantify the concentration of triptolide in plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

Materials:

-

Triptolide and this compound analytical standards

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Rat plasma samples

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6470 triple quadrupole mass spectrometer)

-

C18 analytical column (e.g., Shiseido MG-C18, 3.0 × 100 mm, 3.0 µm)

Protocol:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of triptolide and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of triptolide by serially diluting the stock solution with acetonitrile to create calibration standards.

-

Prepare a working solution of the internal standard (this compound) in acetonitrile.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 analytical column (e.g., Shiseido MG-C18, 3.0 × 100 mm, 3.0 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to achieve good separation (e.g., start with a high percentage of A and ramp up to a high percentage of B).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Triptolide: m/z 361.2 → 144.8

-

This compound: m/z 364.2 → 144.8 (or other appropriate product ion)

-

-

Optimize other MS parameters such as gas temperatures, gas flows, and collision energies for maximum sensitivity.

-

-

-

Data Analysis:

-

Integrate the peak areas of triptolide and this compound.

-

Calculate the peak area ratio of triptolide to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of triptolide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

References

Sample preparation for Triptolide analysis with Triptolide-d3

An Application Note for the Bioanalytical Sample Preparation of Triptolide using Triptolide-d3 Internal Standard

Introduction

Triptolide is a potent diterpenoid triepoxide isolated from the traditional Chinese medicinal herb, Tripterygium wilfordii Hook F, commonly known as Thunder God Vine.[1][2] It has demonstrated significant anti-inflammatory, immunosuppressive, and anti-cancer properties, making it a compound of high interest in drug development.[1][3][4] However, its clinical application is hindered by a narrow therapeutic window and multi-organ toxicity.[5][6] Accurate and precise quantification of Triptolide in biological matrices is therefore critical for pharmacokinetic, toxicokinetic, and efficacy studies.

This application note provides a detailed protocol for the sample preparation and quantification of Triptolide in biological matrices, primarily plasma, using this compound as a stable isotope-labeled internal standard (IS) for analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample extraction, matrix effects, and instrument response.[7]

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution. This compound, a deuterated form of Triptolide, is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms.[8] A known amount of this compound is added to the biological sample at the beginning of the preparation process. Since the analyte and the IS exhibit nearly identical behavior during extraction and ionization, the ratio of the analyte's mass spectrometer signal to the IS's signal remains constant, regardless of sample loss or matrix-induced signal suppression or enhancement. Quantification is achieved by comparing this ratio to a standard curve generated from samples with known concentrations of Triptolide and a constant concentration of this compound.

Materials and Reagents

-

Analytes and Standards:

-

Triptolide (≥98% purity)

-

This compound (≥98% purity, isotopic purity >99%)

-

-